3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-6-5-7-15(10-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-8-3-2-4-9-16/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBJEJGANQWPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Biological Applications
Research has identified several potential therapeutic applications for 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one , including:
-
Anticancer Activity :
- The compound has been studied for its ability to inhibit cancer cell proliferation. It interacts with specific proteins involved in cell cycle regulation and apoptosis, showing promise as a candidate for cancer therapy.
- Case studies indicate that it may modulate pathways associated with tumor growth, suggesting a targeted approach in oncological treatments.
-
Antimicrobial Properties :
- Investigations have revealed that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes.
- Research highlights its effectiveness against drug-resistant strains, making it a valuable asset in combating antibiotic resistance.
-
Neuroprotective Effects :
- Preliminary studies suggest that This compound may possess neuroprotective qualities, potentially benefiting conditions such as Alzheimer’s disease.
- The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Synthesis and Mechanism of Action
The synthesis of This compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Utilize thienopyrimidine derivatives as a base structure.
- Reagents : Employ reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action is believed to involve binding to specific biological targets, modulating their activity and leading to desired therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways, such as NF-kB . Additionally, it may exert its effects by modulating the activity of calcium/calmodulin-dependent protein kinases, which play a role in various cellular processes .
Comparison with Similar Compounds
Key Observations :
SAR Trends :
- Position 3 : Alkyl or benzyl groups (e.g., 3-methylbenzyl) improve solubility and modulate steric effects for target engagement.
- Position 7 : Aromatic substituents (phenyl, bromophenyl) enhance π-π stacking with biological targets.
Biological Activity
3-(3-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 332.4 g/mol
- CAS Number : 1105224-53-0
The compound features a thieno[3,2-d]pyrimidine core structure with a methylbenzyl and phenyl substituent, contributing to its unique chemical properties and biological activities.
The primary mechanism of action involves the inhibition of key enzymes and pathways:
- Target Enzymes : It has been shown to inhibit the activity of Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, impacting the bacterium's energy metabolism pathways .
- Cellular Effects : In cancer cell lines, the compound induces cell cycle arrest by inhibiting cyclin-dependent kinase 2 (CDK2), leading to apoptosis.
Antimycobacterial Activity
Research indicates that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts the electron transport chain, ultimately leading to bacterial cell death.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Specifically, it has been observed to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : By inhibiting CDK2.
- Mitochondrial Dysfunction : Leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Research Findings and Case Studies
A summary of notable studies regarding the biological activity of this compound is presented in the following table:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enable it to reach therapeutic concentrations at target sites effectively. This is critical for its efficacy as both an antimycobacterial and anticancer agent.
Q & A
Q. Are there multi-target effects (e.g., PDE7 and kinase inhibition) that require further validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
